6-Hydroxy-1H-indol-5-yl formate
Description
6-Hydroxy-1H-indol-5-yl formate is an indole derivative characterized by a hydroxy group at position 6, a formate ester at position 5, and a fused aromatic indole ring system. The formate ester (HCOO-) moiety distinguishes it from other indole derivatives, contributing to its unique reactivity and solubility profile. The specific positioning of substituents in this compound enhances its ability to participate in hydrogen bonding and electrophilic reactions, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(6-hydroxy-1H-indol-5-yl) formate |
InChI |
InChI=1S/C9H7NO3/c11-5-13-9-3-6-1-2-10-7(6)4-8(9)12/h1-5,10,12H |
InChI Key |
SQUWYNWNQJYWBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)OC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indol-5-yl formate typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions . Another approach is the Leimgruber-Batcho indole synthesis, which uses an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1H-indol-5-yl formate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 6-hydroxyindoline derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
6-Hydroxy-1H-indol-5-yl formate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-indol-5-yl formate involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors, modulating their activity and leading to various biological effects. For instance, it can act on serotonin receptors, influencing neurotransmission and gastrointestinal motility .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Formate Ester vs. Carboxylate Esters : The formate group in this compound is more reactive toward hydrolysis compared to ethyl or methyl carboxylate esters (e.g., Ethyl 6-hydroxy-1H-indole-5-carboxylate), due to the electron-withdrawing nature of the formyl group .
- Methoxy vs. Hydroxy Groups : 5-Methoxy-1H-indol-6-ol exhibits reduced solubility in aqueous media compared to this compound, as methoxy groups decrease polarity .
- Halogenated Derivatives: 6-Chloro-5-hydroxy-1H-indazole demonstrates higher biological potency in enzyme inhibition assays than non-halogenated analogues, attributed to the chloro group’s electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
